methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused pyridine rings and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate typically involves multicomponent reactions or cyclization processes. One common method is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization . Another approach is the hydroamination of terminal alkynes followed by Friedländer cyclization . These reactions are often carried out under mild conditions using catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, amine derivatives, and oxidized naphthyridine compounds .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to DNA, thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate
- 2,8-Dimethyl-1,5-naphthyridine
- 6-Methoxy-3-aminopyridine
Uniqueness
Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused pyridine rings and carboxylate ester group make it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .
Properties
CAS No. |
924279-01-6 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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